molecular formula C9H5ClF6O B13483942 3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol

3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol

Katalognummer: B13483942
Molekulargewicht: 278.58 g/mol
InChI-Schlüssel: ZDYYDGWWQVUKHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of a chloro group and two trifluoromethyl groups attached to a benzyl alcohol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and trifluoromethylating agents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 3-Chloro-alpha,4-bis(trifluoromethyl)benzaldehyde or 3-Chloro-alpha,4-bis(trifluoromethyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which contribute to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethyl)benzyl Alcohol: This compound has a similar structure but lacks the chloro group.

    3,5-Bis(trifluoromethyl)benzyl Alcohol: This compound has two trifluoromethyl groups but in different positions on the benzene ring.

    3-Chloro-4-(trifluoromethyl)benzyl Alcohol: This compound has a similar structure but with only one trifluoromethyl group.

Uniqueness

3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol is unique due to the presence of both a chloro group and two trifluoromethyl groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and make it suitable for a variety of applications in research and industry.

Eigenschaften

Molekularformel

C9H5ClF6O

Molekulargewicht

278.58 g/mol

IUPAC-Name

1-[3-chloro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H5ClF6O/c10-6-3-4(7(17)9(14,15)16)1-2-5(6)8(11,12)13/h1-3,7,17H

InChI-Schlüssel

ZDYYDGWWQVUKHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.